KP-457 is a selective inhibitor of the enzyme disintegrin and metalloprotease 17, commonly referred to as ADAM17. This compound exhibits a reverse-hydroxamate structure and is recognized for its ability to inhibit the cleavage of various substrates, including tumor necrosis factor-alpha, which plays a significant role in inflammation and immune responses. The compound has been reported to be significantly more potent than other inhibitors, such as GM-6001, displaying an inhibition concentration (IC50) of approximately 10.6 nanomolar for ADAM17 . KP-457 is primarily utilized in research settings and is not approved for human use.
KP-457 is classified as a metalloproteinase inhibitor, specifically targeting ADAM17. It is produced by Kaken Pharmaceutical Co., Ltd., based in Tokyo, Japan . The compound's chemical identity is defined by its CAS number 1365803-52-6, which facilitates its identification in chemical databases and regulatory documents .
The synthesis of KP-457 involves several key steps that leverage organic chemistry techniques to construct its unique reverse-hydroxamate structure. While specific synthetic pathways are proprietary, the general approach typically includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and selectivity. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of KP-457 features a reverse-hydroxamate moiety that allows for effective binding to the active site of ADAM17. This structure is crucial for its function as an inhibitor.
KP-457 primarily engages in competitive inhibition with ADAM17, preventing the enzyme from cleaving substrates such as glycoprotein Ib alpha (GPIbα). This inhibition is characterized by:
In vitro studies demonstrate that KP-457 maintains GPIbα levels in platelets by inhibiting its shedding, which is critical for platelet adhesion and aggregation during hemostasis .
The mechanism of action of KP-457 involves:
Studies indicate that KP-457 effectively sustains GPIbα levels comparable to freshly isolated human platelets, demonstrating its potential utility in therapeutic contexts where platelet function needs modulation .
KP-457 has several notable applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4